molecular formula C16H16O2S B1337906 2-[(3-Phenylpropyl)thio]benzoic acid CAS No. 366801-27-6

2-[(3-Phenylpropyl)thio]benzoic acid

Cat. No.: B1337906
CAS No.: 366801-27-6
M. Wt: 272.4 g/mol
InChI Key: WSSAZJUNDOZLDQ-UHFFFAOYSA-N
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Description

2-[(3-Phenylpropyl)thio]benzoic acid is a small molecule research chemical featuring a benzoic acid core modified with a (3-phenylpropyl)thio moiety. This structure combines an aromatic carboxylic acid, a flexible alkylthio linker, and a terminal phenyl ring, making it a compound of interest in medicinal chemistry and chemical biology for developing novel enzyme inhibitors or receptor ligands. Its molecular framework is similar to various bioactive molecules, suggesting potential as a valuable intermediate or scaffold. Researchers can utilize this compound in structure-activity relationship (SAR) studies, as a building block in organic synthesis, or for probing biochemical pathways. The mechanism of action is highly dependent on the specific research context and is not fully characterized. As with all compounds of this class, researchers should hypothesize and experimentally validate its interaction with biological targets. Handling should adhere to standard laboratory safety protocols. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-phenylpropylsulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2S/c17-16(18)14-10-4-5-11-15(14)19-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSAZJUNDOZLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCSC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Phenylpropyl Thio Benzoic Acid and Analogues

General Strategies for Thiobenzoic Acid Synthesis

The preparation of thiobenzoic acids, which are organosulfur compounds characterized by the C(O)SH functional group, can be achieved through several established methods. wikipedia.orgwikipedia.org These compounds are noted to be significantly more acidic than their carboxylic acid counterparts; for instance, thiobenzoic acid has a pKₐ of 2.48, whereas benzoic acid's pKₐ is 4.20. wikipedia.org

A prevalent and traditional method for synthesizing thiobenzoic acid involves the treatment of an acid chloride, such as benzoyl chloride, with a hydrosulfide (B80085) salt like potassium hydrosulfide (KSH). wikipedia.orgwikipedia.org This reaction proceeds via a nucleophilic acyl substitution where the hydrosulfide anion displaces the chloride.

Reaction Scheme for Thiobenzoic Acid Synthesis:

C₆H₅C(O)Cl + KSH → C₆H₅C(O)SH + KCl

A detailed procedure for this synthesis involves preparing a solution of potassium hydroxide (B78521) in ethanol (B145695) and saturating it with hydrogen sulfide (B99878) to generate the potassium hydrosulfide in situ. orgsyn.org Benzoyl chloride is then added to this solution. After a series of workup steps including acidification and extraction, the thiobenzoic acid product is purified by distillation under reduced pressure. orgsyn.org

More contemporary approaches offer alternative pathways. One such method utilizes N-acyl benzotriazoles as acylating agents. These can be reacted with sodium hydrosulfide (NaSH) in an aqueous medium at room temperature to produce the corresponding thioacid in high yield. chemicalbook.com This approach is presented as a "green chemistry" method due to its use of water as a solvent and mild reaction conditions. chemicalbook.com

Michael-Type Addition Reactions in the Synthesis of Related Compounds

The Michael addition, or conjugate addition, is a powerful tool in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com The thia-Michael reaction, specifically, involves the 1,4-addition of a thiol nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound or other electron-poor alkene (Michael acceptor). mdpi.comsrce.hr This reaction is instrumental in the synthesis of analogues of 2-[(3-Phenylpropyl)thio]benzoic acid, particularly those where the propyl linker is modified or substituted.

The reaction can be catalyzed by either a base or a nucleophile. mdpi.com In both mechanisms, the crucial step is the formation of a thiolate anion, which is the active nucleophile that attacks the β-position of the Michael acceptor. mdpi.com This versatility and the mild conditions under which these reactions can often be performed make the thia-Michael addition a cornerstone for synthesizing a wide array of organosulfur compounds. srce.hr

Addition of Thiol Groups to β-Nitrostyrene Derivatives

β-Nitrostyrenes are highly effective Michael acceptors due to the strong electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for nucleophilic attack. researchgate.netresearchgate.net The reaction of various thiol-containing compounds with β-nitrostyrene and its derivatives provides a direct route to β-thio-nitroalkane structures. tubitak.gov.tr These reactions serve as a key method for producing analogues of the title compound where the alkyl chain features nitro and phenyl substituents. tubitak.gov.tr The addition of a thiol to the β-position of β-nitrostyrene leads to the formation of a new carbon-sulfur bond, creating a functionalized side chain that can be attached to a benzoic acid core. researchgate.nettubitak.gov.tr

Synthesis of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid Derivatives

A direct application of the thia-Michael addition is the synthesis of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives. tubitak.gov.tr In these syntheses, a substituted or unsubstituted thiosalicylic acid acts as the thiol donor, and a β-nitrostyrene or its β-alkyl derivative serves as the Michael acceptor. The reaction leads to the formation of compounds such as 2-[(2-nitro-1-phenylethyl)thio]benzoic acid and 2-[(2-nitro-1-phenylpropyl)thio]benzoic acids. tubitak.gov.tr These compounds are of interest for their potential antimicrobial activities. tubitak.gov.tr

Michael DonorMichael AcceptorProduct Class
Thiosalicylic Acidβ-Nitrostyrene2-[(2-nitro-1-phenylethyl)thio]benzoic acid
Thiosalicylic Acidβ-Methyl-β-nitrostyrene2-[(2-nitro-1-phenylpropyl)thio]benzoic acid

Michael Adducts Involving L-Cysteine

The amino acid L-cysteine, with its nucleophilic thiol group, is a biologically relevant Michael donor. The addition of L-cysteine to various Michael acceptors has been explored for creating complex adducts. koreascience.kr For instance, the reaction of cysteine with substituted β-nitrostyrene derivatives has been investigated to produce cysteine adducts. koreascience.kr

A notable example of a Michael reaction involving this amino acid is its addition to maleimides. The reaction between L-Cysteine and 6-maleimidohexanoic acid has been studied under various conditions. mdpi.comresearchgate.net A significant finding from this research is the discovery of isomerization in the product. researchgate.netdoaj.org The reaction initially forms the expected thioether bond (Cys-S-Mhx) through the attack of the cysteine thiol group on the maleimide (B117702) double bond. However, a subsequent intramolecular nucleophilic attack by the amino group of the cysteine residue can lead to a rearranged isomer where the linkage is through an amine bond (Cys-NH-Mhx). mdpi.com

Thiol DonorMichael AcceptorKey FindingReference
L-Cysteineβ-Nitrostyrene DerivativesFormation of cysteine adducts koreascience.kr
N-Acetyl-L-cysteineNaphthoquinonesThia-Michael-like addition to quinonic systems mdpi.com
L-Cysteine6-Maleimidohexanoic AcidFormation of a mixture of thioether and amine-linked isomers mdpi.comresearchgate.netdoaj.org

Advanced Synthetic Approaches and Optimization Techniques

To improve reaction efficiency, reduce environmental impact, and access novel chemical structures, advanced synthetic methodologies are often employed. These techniques can offer significant advantages over classical methods, including drastically reduced reaction times, higher product yields, and milder reaction conditions.

Microwave-Assisted Synthesis of Thio-Containing Heterocycles Bearing Phenylpropyl Moieties

Microwave-assisted organic synthesis has become a powerful technique for accelerating a wide range of chemical reactions. ijpsjournal.comrsc.org The use of microwave irradiation as a heating source can lead to dramatic rate enhancements, often reducing reaction times from hours to minutes. ijpsjournal.comresearchgate.net This method has been successfully applied to the synthesis of a vast number of heterocyclic compounds, which are core structures in many pharmaceuticals. rsc.orgmdpi.com

The synthesis of sulfur-containing heterocycles is particularly amenable to microwave assistance. For example, the Hantzsch thiazole (B1198619) synthesis, a reaction that produces thiazole rings from α-haloketones and a thioamide source, shows significant improvement under microwave irradiation. nih.gov In one study, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with various thioureas in methanol (B129727) at 90°C under microwave conditions yielded the desired N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in 89–95% yields within 30 minutes. The same reactions under conventional reflux conditions required 8 hours and resulted in lower yields. nih.gov

While direct reports on the microwave-assisted synthesis of heterocycles specifically bearing a this compound moiety are not detailed, the principles are broadly applicable. Precursors containing the phenylpropylthio group can be subjected to microwave-assisted cyclization or cyclocondensation reactions to rapidly construct complex thio-containing heterocyclic systems. ijpsjournal.commdpi.com

Analytical and Spectroscopic Characterization of Synthesized Compounds (General Methodologies)

The structural confirmation and purity assessment of synthesized this compound and its analogues are established through a combination of standard spectroscopic and analytical techniques. These methods provide unambiguous evidence for the covalent structure, functional groups, and molecular weight of the target compounds. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra are utilized to account for every hydrogen and carbon atom in the molecule, confirming the successful coupling of the benzoic acid and 3-phenylpropylthio moieties.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the benzoic acid ring, the aromatic protons of the phenylpropyl group, and the aliphatic protons of the propyl chain are expected. The acidic proton of the carboxylic acid group typically appears as a broad singlet far downfield, often above 10-12 ppm, due to its deshielded nature. hmdb.ca The protons on the benzoic acid ring typically appear as a complex multiplet pattern in the aromatic region (approximately 7.0-8.2 ppm). The five protons of the terminal phenyl group on the side chain also resonate in this region, usually between 7.1 and 7.3 ppm.

The aliphatic protons of the 3-phenylpropylthio side chain are key indicators of a successful reaction. The methylene (B1212753) protons adjacent to the sulfur atom (-S-CH₂-) are characteristically deshielded and would be expected to appear as a triplet around 2.5–3.5 ppm. The protons of the terminal methylene group (-CH₂-Ph) would appear as a triplet around 2.7 ppm, while the central methylene group (-CH₂-CH₂-CH₂-) would present as a multiplet (typically a quintet or sextet) around 2.0 ppm.

Table 1: Expected ¹H NMR Chemical Shifts for this compound
Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityNotes
-COOH>10.0Broad Singlet (br s)Position is concentration and solvent dependent.
Benzoic Acid Ar-H7.0 - 8.2Multiplet (m)Complex pattern due to ortho-substitution.
Phenylpropyl Ar-H7.1 - 7.3Multiplet (m)Signals for the 5 protons of the terminal phenyl group.
-S-CH₂-2.5 - 3.5Triplet (t)Adjacent to the sulfur atom.
-CH₂-Ph~2.7Triplet (t)Benzylic protons.
-S-CH₂-CH₂-CH₂-Ph~2.0Multiplet (m)Central methylene group of the propyl chain.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, 16 distinct carbon signals are expected (barring any accidental signal overlap). The carbonyl carbon of the carboxylic acid is highly deshielded and characteristically appears in the 165-175 ppm region. docbrown.info Aromatic carbons resonate between approximately 125 and 145 ppm. The carbon atom of the benzoic acid ring attached to the sulfur atom (C-S) would be found in this region, with its chemical shift influenced by the thioether linkage. The aliphatic carbons of the propyl chain would appear upfield, typically in the range of 30-40 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound
Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
-COOH165 - 175Carbonyl carbon.
Aromatic C (Benzoic Acid & Phenyl)125 - 145Multiple signals expected for the 12 aromatic carbons.
-S-CH₂-30 - 40Aliphatic carbon adjacent to sulfur.
-CH₂-Ph30 - 40Benzylic aliphatic carbon.
-CH₂-CH₂-CH₂-30 - 40Central aliphatic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the most characteristic absorption is from the carboxylic acid group. This manifests as a very broad O-H stretching band, typically from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. hmdb.caspectroscopyonline.com A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected between 1680 and 1710 cm⁻¹. spectroscopyonline.com

Other important vibrations include the C-H stretches from the aromatic rings (typically just above 3000 cm⁻¹) and the aliphatic chain (just below 3000 cm⁻¹). Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the fingerprint region between 600 and 700 cm⁻¹, making it less diagnostically reliable than the other signals.

Table 3: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid (-COOH)O-H Stretch2500 - 3300Broad, Strong
Carboxylic Acid (-COOH)C=O Stretch1680 - 1710Sharp, Strong
Aromatic RingC-H Stretch3000 - 3100Medium
Aliphatic Chain (-CH₂-)C-H Stretch2850 - 2960Medium
Aromatic RingC=C Stretch1450 - 1600Medium-Weak
Thioether (-S-)C-S Stretch600 - 700Weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming the molecular weight and offering additional structural proof through fragmentation patterns. For this compound (Molecular Weight: 272.36 g/mol ), a high-resolution mass spectrum (HRMS) would be used to confirm the elemental composition. In electrospray ionization (ESI), the molecular ion peak would likely be observed as the protonated molecule [M+H]⁺ at m/z 273.37 or the deprotonated molecule [M-H]⁻ at m/z 271.35.

The fragmentation pattern in electron ionization (EI) mass spectrometry for benzoic acid derivatives often shows characteristic losses. docbrown.info Key fragments could include the loss of the carboxylic acid group ([M-COOH]⁺, m/z 227) or cleavage of the thioether bond, leading to fragments corresponding to the phenylpropyl group or the thiosalicylic acid moiety. docbrown.info

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and sulfur in the purified compound. The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula (C₁₆H₁₆O₂S). A close correlation (typically within ±0.4%) between the found and calculated values serves as strong evidence for the compound's purity and correct elemental composition.

Table 4: Theoretical Elemental Composition of this compound (C₁₆H₁₆O₂S)
ElementAtomic MassCountTotal MassPercentage (%)
Carbon (C)12.01116192.17670.56%
Hydrogen (H)1.0081616.1285.92%
Oxygen (O)15.999231.99811.75%
Sulfur (S)32.06132.0611.78%

Structure Activity Relationship Sar Studies of 2 3 Phenylpropyl Thio Benzoic Acid Analogues

Impact of Side Chain Modifications on Biological Activities in Derivatives

The side chain of 2-[(3-Phenylpropyl)thio]benzoic acid, specifically the 3-phenylpropyl group, plays a crucial role in defining the molecule's interaction with its biological targets. Modifications to this side chain, including the introduction of various aliphatic and aromatic substituents and alterations to the substitution patterns on the sulfur-bearing aromatic ring, have been shown to significantly influence the compound's activity profiles.

Influence of Aliphatic and Aromatic Substituents on Activity Profiles

Systematic alterations to the side chain of thiobenzoic acid derivatives have demonstrated a clear impact on their biological activities. For instance, in a series of alkyl 2-(acylthio)benzoates, the nature of the acyl group was found to be a key determinant of both phytogrowth-inhibitory and cytotoxic activities. nih.gov Compounds featuring an acetylthio group at the C-2 position exhibited strong activity in both assays, suggesting that smaller, less bulky acyl groups may be favorable for these particular biological effects. nih.gov Conversely, derivatives with a propionylthio group at the same position showed potent inhibition of prolyl endopeptidase, indicating that a slight increase in the alkyl chain length can shift the compound's selectivity towards different enzymatic targets. nih.gov

These findings suggest that the length, bulk, and electronic properties of the side chain are critical for optimizing the biological activity of this compound analogues. The 3-phenylpropyl chain in the parent compound provides a degree of flexibility and hydrophobicity that can be fine-tuned by introducing various substituents. For example, the addition of electron-donating or electron-withdrawing groups to the phenyl ring of the side chain could modulate the compound's electronic distribution and its ability to engage in specific interactions, such as pi-stacking or hydrogen bonding, with its target.

Table 1: Influence of Acyl Group on the Biological Activity of Alkyl 2-(acylthio)benzoates

Acyl Group at C-2 Predominant Biological Activity Reference
Acetylthio Strong phytogrowth-inhibition and cytotoxicity nih.gov
Propionylthio Potent inhibition of prolyl endopeptidase nih.gov
Butyrylthio Reduced phytogrowth-inhibitory activity nih.gov
n-Valerylthio Reduced phytogrowth-inhibitory activity nih.gov

Effects of Substitution Patterns on the Sulfur-Bearing Aromatic Ring

The substitution pattern on the aromatic ring to which the sulfur atom is attached is another critical factor influencing the biological activity of this compound analogues. In studies of 2-(arylthio)benzoic acid derivatives as fat mass and obesity-associated protein (FTO) inhibitors, specific substitutions on the arylthio moiety were found to be crucial for potent inhibition. researchgate.net For example, the introduction of methoxy (B1213986) groups at the 2 and 5 positions of the phenylthio ring in (2-(2,5-dimethoxyphenylthio)benzylideneamino)guanidine led to a compound with significant apoptosis-inducing activity. nih.gov

Role of the Benzoic Acid Moiety in Bioactivity

The benzoic acid moiety is a key pharmacophoric feature in a wide range of biologically active compounds. iomcworld.comnih.gov Its acidic nature, conferred by the carboxylic acid group, allows it to participate in crucial interactions with biological targets, such as forming salt bridges with basic amino acid residues. cymitquimica.com

Significance of Hydrophilic and Hydrophobic Interactions for Efficacy

The benzoic acid group provides a hydrophilic anchor for the molecule, which is often essential for its solubility and ability to interact with the aqueous environment of biological systems. mdpi.com However, the efficacy of many benzoic acid derivatives is also dependent on a balance between hydrophilic and hydrophobic interactions. mdpi.comnih.gov In the case of this compound, the phenylpropylthio side chain provides a significant hydrophobic component. cymitquimica.com

SAR in Thio-Linked Benzimidazole (B57391) and Triazole Derivatives

The incorporation of heterocyclic rings, such as benzimidazole and triazole, into the structure of thio-linked compounds can lead to novel derivatives with distinct biological activities. rroij.comnih.gov SAR studies on benzimidazole derivatives have shown that substitutions at various positions on the benzimidazole ring significantly impact their anti-inflammatory and antiviral activities. rroij.comnih.gov For instance, the introduction of electron-donating groups at the 2-position of the benzimidazole ring can enhance interactions with viral enzymes. rroij.com

Rational Design Principles for Novel Analogues

The rational design of novel analogues of this compound is guided by the SAR data obtained from previous studies. The goal is to optimize the compound's potency, selectivity, and pharmacokinetic properties. mdpi.com Key principles in the rational design of these analogues include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity. researchgate.net

Structure-Based Design: Utilizing the three-dimensional structure of the target protein to design molecules that fit optimally into the binding site.

Pharmacophore Modeling: Identifying the essential structural features required for biological activity and using this model to design new compounds. mdpi.com

Modulation of Physicochemical Properties: Adjusting properties such as lipophilicity, solubility, and metabolic stability to enhance the drug-like characteristics of the analogues. nih.gov

By applying these principles, medicinal chemists can systematically modify the structure of this compound to develop new derivatives with improved therapeutic potential. For example, based on the SAR of related compounds, one might rationally design analogues with different substituents on the phenyl ring of the side chain to enhance hydrophobic interactions or introduce polar groups to improve solubility. Similarly, the benzoic acid moiety could be replaced with other acidic groups to fine-tune the pKa and binding interactions.

Non Clinical Biological Activity Profiling of 2 3 Phenylpropyl Thio Benzoic Acid Analogues

Antimicrobial Activity Investigations

Analogues of 2-[(3-Phenylpropyl)thio]benzoic acid have been the subject of various studies to determine their efficacy against a spectrum of microbial pathogens. These investigations have encompassed their activity against bacteria, fungi, and mycobacteria.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Research into the antibacterial properties of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives, which are structural analogues of this compound, has revealed notable activity against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy of these compounds was evaluated using the microdilution method to determine their Minimum Inhibitory Concentration (MIC).

A study investigating a series of these derivatives tested their activity against Staphylococcus aureus and Bacillus subtilis as representative Gram-positive strains, and Pseudomonas aeruginosa and Escherichia coli as representative Gram-negative strains. The results indicated that while many of the tested compounds exhibited some level of antibacterial activity, their efficacy was generally modest compared to the reference antibiotic, ampicillin. For instance, some of the 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives showed MIC values of 100 µg/mL against S. aureus and B. subtilis. Similarly, for the 2-[(2-nitro-1-phenylpropyl)thio]benzoic acid series, the MIC values were also in the range of 100 µg/mL for the same Gram-positive bacteria. The activity against Gram-negative bacteria was found to be limited.

Table 1: Antibacterial Activity of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Analogues (MIC in µg/mL)

Compound SeriesStaphylococcus aureusBacillus subtilisPseudomonas aeruginosaEscherichia coli
2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives100100>100>100
2-[(2-nitro-1-phenylpropyl)thio]benzoic acid derivatives100100>100>100
Ampicillin (Reference)0.19-0.390.02-0.05>1001.56-3.12

Antifungal Efficacy against Yeast-like Fungi

The same series of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid analogues were also evaluated for their antifungal activity against the yeast-like fungi Candida albicans and Candida krusei. These studies are crucial for identifying compounds with potential applications in treating fungal infections.

The results of the antifungal screening were more promising compared to the antibacterial tests. Several of the 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives demonstrated significant antifungal activity, with MIC values more potent than the reference antifungal agent, ketoconazole. Specifically, some derivatives exhibited MIC values as low as 6.25 µg/mL against C. albicans and 12.5 µg/mL against C. krusei. The 2-[(2-nitro-1-phenylpropyl)thio]benzoic acid series also showed good antifungal potential, with MIC values generally ranging from 25 to 50 µg/mL against both Candida species. This suggests that these analogues are promising candidates for further development as antifungal agents.

Table 2: Antifungal Activity of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Analogues (MIC in µg/mL)

Compound SeriesCandida albicansCandida krusei
2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives6.25 - 5012.5 - 50
2-[(2-nitro-1-phenylpropyl)thio]benzoic acid derivatives25 - 5025 - 50
Fluconazole (Reference)0.39-1.563.12-6.25
Ketoconazole (Reference)12.525

Antitubercular Activity against Mycobacterium tuberculosis Strains

The search for new antitubercular agents is a global health priority. In this context, derivatives of 2-(phenylthio)benzoic acid have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. While specific data on this compound is limited, studies on closely related structures such as 2-(phenylthio)benzoylarylhydrazone derivatives provide valuable insights into the potential of this chemical scaffold.

A series of new 2-(phenylthio)benzoylarylhydrazones were synthesized and their antimycobacterial activity was assessed against the H37Rv strain of Mycobacterium tuberculosis using the microplate alamar blue assay (MABA). Among the tested compounds, two derivatives, a 5-nitro-2-furyl analogue and a 5-nitro-2-thienyl analogue, demonstrated significant inhibitory effects. The 5-nitro-2-thienyl analogue was particularly potent, with an IC90 value of 2.96 µg/mL. The 5-nitro-2-furyl analogue also showed good activity with an IC90 of 7.57 µg/mL. These findings suggest that the 2-(phenylthio)benzoic acid core, when appropriately modified, can serve as a basis for the development of effective antitubercular drugs.

Table 3: Antitubercular Activity of 2-(Phenylthio)benzoylarylhydrazone Derivatives against M. tuberculosis H37Rv

CompoundIC90 (µg/mL)
5-Nitro-2-furyl analogue7.57
5-Nitro-2-thienyl analogue2.96

Anticytokine Activity Studies

The modulation of cytokine production is a key therapeutic strategy for a variety of inflammatory and autoimmune diseases. While the anti-inflammatory potential of benzoic acid derivatives has been generally noted, specific data on the anticytokine activity of this compound and its close analogues is not extensively available in the current scientific literature.

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-8)

Detailed studies quantifying the inhibitory effects of this compound analogues on the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-8 (IL-8) are not readily found in the reviewed literature. General statements suggest anti-inflammatory effects of the broader class of compounds, which may involve the inhibition of enzymes in inflammatory pathways. However, specific data from cellular assays detailing percentage inhibition or IC50 values for these specific cytokines by the target compound or its close analogues are not available at present.

Modulation of T-cell Derived Cytokine Production (e.g., IL-2, IL-4, IFN-γ)

Similarly, there is a lack of specific research data on the modulatory effects of this compound analogues on the production of T-cell derived cytokines, including Interleukin-2 (IL-2), Interleukin-4 (IL-4), and Interferon-gamma (IFN-γ). The differentiation of T-helper cells into Th1, Th2, and other subsets is critically regulated by these cytokines, and compounds that can modulate their balance have significant therapeutic potential. However, investigations into the specific effects of this compound analogues on these T-cell cytokine profiles have not been reported in the available scientific literature.

In Vitro Cellular Evaluation and Cell Line-Based Activity Profiling

The in vitro cytotoxic and antiproliferative activities of analogues of this compound have been investigated against various human cancer cell lines. These studies are crucial in the early stages of drug discovery to identify compounds with potential therapeutic efficacy. The evaluation is typically conducted using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

A study evaluating a series of synthetic benzoic acid derivatives identified a structurally related compound, 2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid, which demonstrated significant anticancer activity. preprints.org This analogue was tested against the A549 (lung carcinoma) and Caco-2 (colorectal adenocarcinoma) cancer cell lines, as well as the CCD-19Lu (normal lung fibroblasts) and CCD 841 CoN (normal colon epithelial) cell lines to assess selectivity. The compound exhibited an IC50 value of 239.88 µM against the A549 cell line. preprints.org

While direct data for this compound is not extensively available in the public domain, the activity of its analogues suggests that the thioether linkage at the 2-position of the benzoic acid scaffold is a viable structural motif for achieving cytotoxic effects against cancer cells. Further structure-activity relationship (SAR) studies, exploring variations in the alkyl-aryl side chain, could lead to the identification of more potent and selective anticancer agents.

For instance, other research on 2,5-substituted benzoic acid derivatives has shown their potential as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers. nih.gov This highlights the therapeutic potential of the benzoic acid scaffold in oncology.

Below is a data table summarizing the reported in vitro cytotoxic activity of a key analogue.

CompoundCell LineCell TypeIC50 (µM)
2-((2-(thiophene-2-yl)acetyl)thio)benzoic acidA549Lung Carcinoma239.88

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase)

The potential for this compound and its analogues to act as enzyme inhibitors has been an area of interest, particularly concerning carbonic anhydrases (CAs). CAs are a family of metalloenzymes that play a critical role in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.

While the primary class of CA inhibitors consists of sulfonamides, research has expanded to include other zinc-binding groups. A study focused on thioether benzenesulfonamide (B165840) derivatives as inhibitors of carbonic anhydrases II and IV demonstrated that the incorporation of a thioether moiety can lead to potent inhibition. nih.gov This suggests that the sulfur atom in compounds like this compound could potentially interact with the zinc ion in the active site of carbonic anhydrase.

The table below presents the inhibitory activity of representative thioether-containing benzenesulfonamide analogues against key carbonic anhydrase isoforms.

Compound Analogue ClassCA IsoformInhibition Constant (Ki)
Thioether BenzenesulfonamidesCA IILow nanomolar range
Thioether BenzenesulfonamidesCA IVLow nanomolar range
2-Thioquinazoline-benzenesulfonamidesCA II0.05 - 0.09 µM
2-Thioquinazoline-benzenesulfonamidesCA IX0.32 - 0.47 µM
2-Thioquinazoline-benzenesulfonamidesCA XII0.46 - 0.58 µM

It is important to note that the inhibitory activity of the compounds in the table is largely attributed to the sulfonamide group. However, the nature of the thioether-containing tail plays a significant role in modulating the potency and isoform selectivity. Further investigation is required to determine if this compound, which lacks the sulfonamide moiety, can inhibit carbonic anhydrase through a different mechanism, potentially involving the carboxylic acid group in coordinating the zinc ion.

Mechanistic Investigations and Molecular Interactions Non Clinical

Elucidation of Molecular Targets and Biological Pathways

Due to the limited specific research on 2-[(3-Phenylpropyl)thio]benzoic acid, its precise molecular targets and the biological pathways it modulates have not been fully elucidated. However, studies on structurally related thiosalicylic acid derivatives provide insights into potential interactions. Molecular docking analyses of S-alkyl derivatives of thiosalicylic acid have suggested that cyclooxygenase (COX) enzymes, key players in the inflammatory pathway, could be potential targets. These studies indicate that the S-butyl derivative of thiosalicylic acid, for instance, shows significant binding interactions with the active sites of both COX-1 and COX-2. This suggests that this compound, with its lipophilic 3-phenylpropyl group, might also interact with hydrophobic pockets within enzyme active sites, such as those in COX, potentially influencing inflammatory cascades.

The thioether linkage in this compound is a key structural feature. The sulfur atom in such compounds can potentially interact with various biological molecules. It may form covalent bonds with thiol groups in proteins, which could alter their structure and function. Such interactions can impact a wide range of cellular processes, including enzyme activity and signal transduction. Further research is necessary to identify the specific protein targets and delineate the precise biological pathways affected by this compound.

Ligand-Receptor Interactions in Related Compounds

While specific ligand-receptor interaction studies for this compound are not available, molecular docking studies on analogous compounds offer valuable insights. For S-alkyl derivatives of thiosalicylic acid, interactions with amino acid residues in the active sites of COX-1 and COX-2 have been predicted. For example, the S-butyl derivative is predicted to form key interactions with residues such as Ala527, Leu352, Ser530, Val349, and Tyr355 in COX-1, and an additional interaction with Gly526 in COX-2. These interactions are primarily hydrophobic and contribute to the binding affinity of the ligands.

Below is a table summarizing the predicted binding energies of some S-alkyl derivatives of thiosalicylic acid with COX-1 and COX-2, illustrating the influence of the alkyl chain length on binding.

CompoundTargetBinding Energy (kcal/mol)
S-methyl thiosalicylic acidCOX-1-6.5
S-methyl thiosalicylic acidCOX-2-7.8
S-ethyl thiosalicylic acidCOX-1-6.7
S-ethyl thiosalicylic acidCOX-2-8.1
S-propyl thiosalicylic acidCOX-1-7.0
S-propyl thiosalicylic acidCOX-2-8.5
S-butyl thiosalicylic acidCOX-1-7.3
S-butyl thiosalicylic acidCOX-2-8.8

This data is illustrative and based on molecular docking studies of related compounds, not this compound itself.

Insights from Bisubstrate Inhibitor Development in Structurally Analogous Compounds

The concept of bisubstrate inhibitors involves designing a single molecule that can occupy two adjacent binding sites on an enzyme, often mimicking the transition state of a bimolecular reaction. This strategy can lead to highly potent and selective inhibitors. While there is no direct evidence of this compound being developed as a bisubstrate inhibitor, its structure, featuring a benzoic acid moiety and a flexible thioether-linked side chain, is amenable to such a design approach.

For instance, in the development of bisubstrate analog inhibitors for cholera toxin, a benzoic acid derivative was used to mimic the nicotinamide (B372718) portion of the substrate NAD+. This was then linked to a guanidine (B92328) group (an arginine mimic) to simultaneously occupy the adjacent substrate binding site. This demonstrates how the benzoic acid scaffold can serve as a crucial component in the design of inhibitors that target multiple binding domains. The flexible linker, in that case an aminomethyl group, is analogous to the propylthio group in this compound, highlighting the potential for this compound's structural motifs to be incorporated into bisubstrate inhibitor designs for other enzymes.

Molecular Mechanisms Underlying Observed Antimicrobial Activities

The precise molecular mechanisms for any antimicrobial activity of this compound have not been defined. However, the antimicrobial properties of related benzoic acid and thioether-containing compounds suggest potential modes of action. Benzoic acid and its derivatives are known to exert antimicrobial effects, which are generally attributed to their ability to disrupt cell membrane integrity and inhibit cellular metabolic processes.

The presence of a thioether linkage could confer additional antimicrobial mechanisms. Sulfur-containing compounds can interfere with cellular redox balance and inactivate essential enzymes through interaction with their sulfhydryl groups. For example, thiosemicarbazide (B42300) derivatives of hydroxybenzoic acids have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanisms for such compounds often involve the inhibition of key enzymes or interference with microbial metabolic pathways. It is plausible that this compound could share similar mechanisms, though this requires experimental verification.

Pharmacological Implications of Anticytokine Effects

While the anticytokine effects of this compound have not been directly investigated, its structural similarity to compounds with anti-inflammatory properties suggests potential pharmacological implications. If this compound were to exhibit anticytokine activity, it could modulate inflammatory responses by downregulating the production or signaling of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Theoretical and Computational Chemistry Approaches for 2 3 Phenylpropyl Thio Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and energy of a molecule, which in turn dictates its structure, stability, and reactivity.

Density Functional Theory (DFT) has become a robust and widely used method for studying medium to large-sized molecules due to its balance of accuracy and computational efficiency. jocpr.commdpi.com For benzoic acid and its derivatives, DFT is frequently employed to calculate a wide range of properties, including geometric parameters, vibrational frequencies, and electronic characteristics. researchgate.netnih.gov The theory is based on the principle that the energy of a molecule can be determined from its electron density. Functionals like B3LYP are commonly used as they provide excellent agreement with experimental results for many organic systems. jocpr.commdpi.com These calculations are crucial for understanding how substituents, such as the (3-phenylpropyl)thio group, influence the electronic structure and reactivity of the parent benzoic acid molecule. nih.gov

A primary step in computational analysis is geometry optimization, where the molecule's lowest-energy three-dimensional arrangement is determined. jocpr.com For 2-[(3-Phenylpropyl)thio]benzoic acid, this would involve calculating bond lengths, bond angles, and dihedral angles that result in the most stable conformation. Once the structure is optimized, various electronic properties can be calculated to describe its chemical behavior. These properties provide a quantitative measure of the molecule's stability and reactivity. nih.gov

Table 1: Calculated Electronic Properties of Benzoic Acid Derivatives Note: This table presents typical properties calculated for benzoic acid derivatives using DFT; specific values for this compound would require dedicated computation.

Property Description Typical Significance
Total Energy The total energy of the molecule in its optimized state. Indicates the molecule's thermodynamic stability.
Dipole Moment A measure of the overall polarity of the molecule. Influences solubility and intermolecular interactions. nih.gov
Ionization Potential (IP) The energy required to remove an electron from the molecule. Relates to the molecule's ability to act as an electron donor. mdpi.comnih.gov

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | Relates to the molecule's ability to act as an electron acceptor. mdpi.comnih.gov |

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. sciensage.inforesearchgate.net The MEP surface is colored based on the electrostatic potential value:

Red/Yellow Regions: Indicate negative potential, rich in electron density. These are the most likely sites for electrophilic attack. For this compound, these areas are expected around the oxygen atoms of the carboxyl group.

Blue Regions: Indicate positive potential, which is electron-deficient. These are susceptible to nucleophilic attack. The hydrogen atom of the carboxylic acid group is a probable site of positive potential. researchgate.net

Green Regions: Represent neutral or zero potential.

The MEP map provides a clear, qualitative picture of the molecule's reactive sites and is instrumental in understanding intermolecular interactions, including hydrogen bonding. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy and Distribution)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: This orbital acts as the primary electron donor. The energy of the HOMO is related to the ionization potential and reflects the molecule's capacity to donate electrons in a reaction. researchgate.net

LUMO: This orbital is the primary electron acceptor. The energy of the LUMO is linked to the electron affinity and indicates the molecule's ability to accept electrons. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, while a small gap implies the molecule is more easily polarized and more reactive. researchgate.netresearchgate.net

For this compound, the HOMO is likely distributed over the electron-rich phenyl rings and the sulfur atom, while the LUMO may be localized on the carboxylic acid group and the attached benzene (B151609) ring. The interaction between these orbitals governs the charge transfer within the molecule. imperial.ac.uk

Table 2: Representative Frontier Molecular Orbital Data Note: The values below are illustrative for a molecule of this type and demonstrate the data obtained from FMO analysis.

Parameter Energy (eV) Significance
E(HOMO) -6.5 eV Indicates electron-donating capability.
E(LUMO) -1.8 eV Indicates electron-accepting capability.

| Energy Gap (ΔE) | 4.7 eV | Reflects chemical reactivity and kinetic stability. |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, FTIR Vibrational Spectra)

Quantum chemical calculations can accurately predict spectroscopic data, which serves as a powerful method for structural confirmation when compared with experimental results. niscpr.res.in

FTIR Vibrational Spectra: DFT calculations can compute the vibrational frequencies of a molecule. researchgate.net These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. For this compound, key vibrational modes would include the C=O and O-H stretching of the carboxylic acid, C-S stretching of the thioether, and C-H vibrations of the aromatic rings. core.ac.ukresearchgate.net Comparing the calculated spectrum with the experimental one helps in the precise assignment of spectral bands. epstem.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). epstem.net These theoretical shifts are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Table 3: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies

Functional Group Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹)
O-H (Carboxylic Acid) Stretching ~3000 ~3050
C=O (Carboxylic Acid) Stretching ~1700 ~1720
C=C (Aromatic) Stretching ~1600 ~1615

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). nih.govresearchgate.net This method is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action. nih.gov

For this compound, a docking simulation would involve placing the molecule into the active site of a target protein. The simulation software then calculates the most stable binding poses and estimates the binding energy. A lower binding energy typically indicates a more stable and favorable interaction. researchgate.net The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. etflin.com This information provides insight into the structural basis of the molecule's potential biological activity. researchgate.net

Table 4: Sample Molecular Docking Results Note: This table is a hypothetical representation of docking results for a putative protein target.

Parameter Value/Description
Target Protein Example: Cyclooxygenase-2 (COX-2)
Binding Energy -8.5 kcal/mol
Key Interacting Residues Arg120, Tyr355, Ser530

| Types of Interactions | Hydrogen bond between carboxylic acid and Arg120; Hydrophobic interactions involving the phenyl rings. |

Advanced Research on Derivatives and Analogues of 2 3 Phenylpropyl Thio Benzoic Acid

Structure-Driven Modifications of the Phenylpropyl Thiobenzoate Scaffold

Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for optimizing lead compounds. In the context of thiobenzoic acid derivatives, modifications have been strategically implemented to probe the impact of various structural features on biological activity. Research into a series of 2-(arylthio)benzoic acids as inhibitors of the fat mass and obesity-associated protein (FTO), an enzyme linked to acute myeloid leukemia (AML), provides a case in point. researchgate.net

Initial research identified a potent tricyclic benzoic acid inhibitor, FB23. To improve its drug-like properties, a strategy of bioisosteric replacement was employed, substituting an intramolecular hydrogen bond with a more flexible sulfur-oxygen interaction. This led to the design of a series of 2-(arylthio)benzoic acid derivatives. researchgate.net The core idea was to maintain the essential binding interactions with the target enzyme while altering physicochemical properties like solubility and cell permeability.

Key modifications explored in these studies include:

Alterations of the aryl group: Different substituents on the phenyl ring attached to the sulfur atom were investigated to understand the electronic and steric requirements for optimal activity.

Modifications of the benzoic acid moiety: Esterification of the carboxylic acid group to create prodrugs has been a common strategy to enhance cell permeability and, consequently, the antiproliferative effects on cancer cell lines. researchgate.net

Introduction of flexible side chains: To improve drug-likeness, flexible alkaline side chains have been substituted on the benzoic acid scaffold. researchgate.net

These structure-driven modifications aim to enhance the interaction of the molecule with its biological target, improve its pharmacokinetic profile, and reduce potential off-target effects.

Synthesis and Biological Evaluation of Novel Thiobenzoic Acid Derivatives

The synthesis of novel thiobenzoic acid derivatives typically involves the reaction of a substituted thiol with a benzoic acid derivative. For instance, the synthesis of 2-(arylthio)benzoic acid inhibitors of FTO was achieved through strategic chemical pathways. researchgate.net The biological evaluation of these synthesized compounds is a critical step in determining their therapeutic potential.

In the study of 2-(arylthio)benzoic acid FTO inhibitors, a number of derivatives were synthesized and their in vitro inhibitory activity against the FTO enzyme was determined. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. A lower IC50 value indicates a more potent inhibitor.

One of the most potent compounds identified in this series was Compound 8c , which demonstrated an IC50 value of 0.3 ± 0.1 μM against FTO. researchgate.net To improve the cellular efficacy, a prodrug strategy was employed, leading to the synthesis of methyl esters. The methyl ester of a related derivative, Compound 7l , showed superior inhibitory effects on a variety of AML cancer cell lines. researchgate.net This highlights the importance of not only optimizing the direct interaction with the target but also considering the delivery of the compound to its site of action within the cell.

The table below presents the in vitro FTO inhibitory activity of selected 2-(arylthio)benzoic acid derivatives, illustrating the impact of structural modifications on potency. researchgate.net

CompoundR1R2R3IC50 (μM) against FTO
8a HHH>50
8b ClHH1.1 ± 0.2
8c ClClH0.3 ± 0.1
8d FHH2.0 ± 0.3
8l BrHBr0.4 ± 0.1

Data sourced from a study on 2-(arylthio)benzoic acid FTO inhibitors. researchgate.net

Exploration of Different Thioether-Linked Moieties

The nature of the thioether-linked moiety plays a crucial role in the biological activity of thiobenzoic acid derivatives. The length, flexibility, and electronic properties of this linker can significantly influence how the molecule interacts with its target.

In the parent compound, 2-[(3-phenylpropyl)thio]benzoic acid, the phenylpropyl group provides a certain degree of lipophilicity and conformational flexibility. Research on related scaffolds has explored various other thioether-linked groups to optimize these properties. For example, in the development of FTO inhibitors, the focus was on arylthio moieties. researchgate.net The electronic nature of the substituents on this aryl ring was found to be a key determinant of inhibitory activity.

Incorporation into Hybrid Pharmacophores for Enhanced Activity

Pharmacophore hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. This approach aims to create novel molecules with improved affinity, selectivity, and efficacy, or with a dual mode of action. The thiobenzoic acid scaffold has been utilized as a building block in the design of such hybrid molecules.

For example, research has been conducted on the synthesis of hybrid molecules linking amoxicillin (B794) with derivatives of benzoic acid to combat bacterial resistance. nih.gov While not directly involving a thioether linkage, this principle of hybridization is applicable. A thiobenzoic acid moiety could be incorporated to modulate the physicochemical properties of the hybrid and potentially introduce additional biological activities.

Another example can be seen in the design of isatin-aminobenzoic acid hybrids as antibacterial agents. nih.gov Here, two different bioactive scaffolds are joined to create a new molecule with enhanced antibacterial properties. The incorporation of a thioether linkage in such hybrids could offer a means to fine-tune the molecule's properties for optimal performance. The goal of such hybridization is often to target multiple pathways or to enhance the activity against resistant strains.

Comparative Studies with Other Benzoic Acid-Based Bioactive Compounds

To understand the specific contribution of the thioether linkage to the biological activity of this compound and its derivatives, it is useful to compare them with other benzoic acid-based bioactive compounds. Such comparative studies can reveal the importance of the sulfur atom and the nature of the linked moiety.

In the context of FTO inhibitors, the 2-(arylthio)benzoic acids were developed as bioisosteres of a tricyclic benzoic acid compound. researchgate.net This comparative approach allowed researchers to dissect the role of the intramolecular hydrogen bond versus the sulfur-oxygen interaction in inhibitor potency and cellular activity. The results indicated that the thioether-linked compounds could achieve comparable in vitro potency while offering a different chemical scaffold that could be further optimized for improved drug-like properties. researchgate.net

Furthermore, the replacement of an ester or amide linkage with a thioether can alter a molecule's metabolic stability, lipophilicity, and binding interactions. These differences can lead to distinct pharmacological profiles, making comparative studies an essential tool in drug discovery and development.

Future Research Trajectories for this compound

The scientific community continues to explore the therapeutic potential of novel chemical entities, and this compound stands as a compound with underexplored possibilities. While research into its direct applications is nascent, the broader family of benzoic acid and thioether derivatives has shown significant promise in various biological domains. This article outlines key future directions and identifies critical research gaps in the investigation of this compound, structured to guide subsequent scientific inquiry.

Q & A

Q. What are the optimal synthetic routes for 2-[(3-Phenylpropyl)thio]benzoic acid, and how can purity be ensured?

The synthesis of thioether-substituted benzoic acids typically involves nucleophilic substitution or coupling reactions. A validated approach includes reacting 2-mercaptobenzoic acid with 3-phenylpropyl halides under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity can be confirmed by HPLC (>95% purity) and melting point analysis, supported by spectral characterization (¹H/¹³C NMR, IR) to verify the absence of unreacted starting materials .

Q. Which spectroscopic methods are most effective for characterizing the thioether linkage in this compound?

The thioether (-S-) group can be identified using:

  • ¹H NMR : Protons adjacent to sulfur (e.g., -CH₂-S-) exhibit deshielded signals (δ 2.5–3.5 ppm).
  • IR Spectroscopy : Weak C-S stretching vibrations near 600–700 cm⁻¹.
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns confirming the intact thioether moiety. Comparative studies with oxygen/selenium analogs are recommended to distinguish electronic effects .

Q. What are the recommended stability and storage conditions for this compound in laboratory settings?

Thioether-containing compounds are prone to oxidation. Store under inert atmosphere (N₂ or Ar) at 2–8°C in amber vials. Stability can be monitored via periodic HPLC analysis. Avoid exposure to light, moisture, and oxidizing agents. For long-term storage, lyophilization or formulation as a sodium salt may enhance stability .

Advanced Research Questions

Q. How does the thioether substituent influence bioactivity compared to oxygen/selenium analogs?

The thioether group enhances lipophilicity and modulates electron density, potentially improving membrane permeability and target binding. For example, in leukotriene B4 receptor antagonists, thioether analogs exhibit higher affinity than ether counterparts due to favorable hydrophobic interactions . Comparative studies should include:

  • LogP measurements to assess lipophilicity.
  • Enzyme/receptor binding assays (e.g., SPR, fluorescence polarization).
  • Computational docking to map interactions in binding pockets .

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Contradictions may arise from variations in:

  • Experimental design : Cell line specificity (e.g., cancer vs. normal cells), assay conditions (pH, temperature).
  • Compound formulation : Salt forms, stereochemical purity.
  • Pharmacokinetic factors : Metabolic stability in different models. Standardize assays using reference compounds (e.g., salirasib, a structurally similar thio-benzoic acid with documented antitumor activity) and validate results across multiple models .

Q. What computational strategies predict interactions between this compound and biological targets (e.g., leukotriene B4 receptors)?

Molecular docking (AutoDock, Schrödinger Suite) and molecular dynamics simulations can model ligand-receptor binding. Key steps include:

  • Target preparation : Retrieve receptor structures from PDB (e.g., 3VSO for leukotriene B4 receptor).
  • Ligand optimization : Geometry optimization at the DFT/B3LYP level.
  • Binding affinity analysis : MM-GBSA scoring to rank pose stability. Validate predictions with mutagenesis studies targeting predicted interaction residues .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug design : Esterification of the carboxylic acid to enhance oral bioavailability.
  • Nanoparticle encapsulation : Improve solubility and reduce off-target effects.
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites for structural modification .

Data Contradiction Analysis

Q. How to address inconsistent cytotoxicity data in tumor vs. non-tumor cell lines?

  • Dose-response profiling : Test a wider concentration range (nM to μM).
  • Mechanistic studies : Assess apoptosis (Annexin V/PI staining) vs. necrosis (LDH release).
  • Off-target screening : Use kinase/GPCR panels to identify unintended targets. Cross-reference with structurally related compounds (e.g., salirasib’s Ras-binding specificity) to contextualize results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.